molecular formula C9H11NO2 B1416686 2-Propoxy-Pyridine-3-Carbaldehyde CAS No. 885278-12-6

2-Propoxy-Pyridine-3-Carbaldehyde

Cat. No.: B1416686
CAS No.: 885278-12-6
M. Wt: 165.19 g/mol
InChI Key: CBTKKULPWZVYOL-UHFFFAOYSA-N
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Description

2-Propoxy-Pyridine-3-Carbaldehyde is an organic compound with the molecular formula C9H11NO2 It is a derivative of pyridine, characterized by the presence of a propoxy group at the second position and a formyl group at the third position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Propoxy-Pyridine-3-Carbaldehyde can be achieved through several methods. One common approach involves the reaction of 2-propoxypyridine with a formylating agent such as dimethylformamide and phosphorus oxychloride. The reaction typically proceeds under reflux conditions, yielding the desired aldehyde.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The starting materials are fed into the reactor, and the reaction is carried out under controlled temperature and pressure conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2-Propoxy-Pyridine-3-Carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The propoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium ethoxide in ethanol.

Major Products:

    Oxidation: 2-Propoxy-Pyridine-3-Carboxylic Acid.

    Reduction: 2-Propoxy-Pyridine-3-Methanol.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

2-Propoxy-Pyridine-3-Carbaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes.

    Industry: The compound can be used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Propoxy-Pyridine-3-Carbaldehyde involves its reactivity as an aldehyde. The formyl group can participate in various chemical reactions, including nucleophilic addition and condensation reactions. The propoxy group can influence the compound’s reactivity and solubility, making it a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

    Pyridine-3-Carbaldehyde: Lacks the propoxy group, making it less hydrophobic.

    2-Methoxy-Pyridine-3-Carbaldehyde: Contains a methoxy group instead of a propoxy group, affecting its reactivity and solubility.

    2-Ethoxy-Pyridine-3-Carbaldehyde: Contains an ethoxy group, which is shorter than the propoxy group, influencing its chemical properties.

Uniqueness: 2-Propoxy-Pyridine-3-Carbaldehyde is unique due to the presence of the propoxy group, which enhances its hydrophobicity and can influence its reactivity in organic synthesis

Properties

IUPAC Name

2-propoxypyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-2-6-12-9-8(7-11)4-3-5-10-9/h3-5,7H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBTKKULPWZVYOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=CC=N1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30654797
Record name 2-Propoxypyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30654797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885278-12-6
Record name 2-Propoxy-3-pyridinecarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885278-12-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Propoxypyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30654797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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